3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
Description
The compound 3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic sulfone derivative characterized by a fused thienothiazole core. Its structure features a tetrahydrothiophene ring substituted at the 3-position with a sulfone group (1,1-dioxide) and a thione (-S-) functional group at the 2-position of the thiazole ring. The 5,5-dioxide notation indicates the presence of two sulfonyl groups on the thieno[3,4-d]thiazole scaffold.
However, its specific biological activity and physicochemical properties remain uncharacterized in the provided literature.
Properties
Molecular Formula |
C9H11NO4S4 |
|---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)-5,5-dioxo-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2-thione |
InChI |
InChI=1S/C9H11NO4S4/c11-17(12)2-1-6(3-17)10-7-4-18(13,14)5-8(7)16-9(10)15/h4,6,8H,1-3,5H2 |
InChI Key |
FPEXFXWVTCTXPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=CS(=O)(=O)CC3SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is followed by further modifications to introduce the dioxidotetrahydrothiophenyl and dihydrothieno[3,4-d][1,3]thiazole moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and thioethers.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3-(1,1-Dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation .
Comparison with Similar Compounds
1-Methyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide
- Substituents : Methyl group at the 1-position of the imidazole ring.
- Molecular Formula : C₆H₁₀N₂O₂S₂.
- Key Differences : Replaces the thiazole ring with an imidazole and lacks the tetrahydrothiophene substituent.
- Properties : Lower molecular weight (238.34 g/mol) and simpler structure compared to the target compound .
1-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide (cis isomer)
- Substituents : Phenyl group at the 1-position.
- Molecular Formula : C₁₁H₁₂N₂O₂S₂.
- Key Differences : Incorporates a phenyl substituent, enhancing aromatic interactions. The cis configuration (3aR,6aS) may influence stereoselective binding .
Substituted Derivatives with Enhanced Complexity
1-(3-Methylphenyl)-3-Phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide
- Substituents : 3-Methylphenyl at the 1-position and phenyl at the 3-position.
- Molecular Formula : C₁₈H₁₈N₂O₂S₂.
- Molecular Weight : 358.48 g/mol.
1-Phenyl-3-[3-(Trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-Dioxide
- Substituents : Phenyl and 3-(trifluoromethyl)phenyl groups.
- Molecular Formula : C₁₈H₁₅F₃N₂O₂S₂.
- Molecular Weight : 412.45 g/mol.
- Properties : The trifluoromethyl group introduces electronegativity and lipophilicity (predicted density: 1.56 g/cm³). Predicted boiling point: 559.1°C, indicating high thermal stability .
Comparative Data Table
Key Observations
- Substituent Impact : Bulky aromatic groups (e.g., phenyl, trifluoromethylphenyl) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Stereochemistry : The cis configuration in phenyl-substituted derivatives (e.g., ) could lead to distinct biological activity profiles.
- Synthetic Flexibility : Modular substitution patterns (methyl, phenyl, trifluoromethyl) suggest adaptability for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
